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Compound of Interest

Compound Name: Harmol

Cat. No.: B1672944 Get Quote

For researchers and drug development professionals, understanding the off-target profile of a

compound is critical for assessing its potential for toxicity and for interpreting its overall

pharmacological effects. This guide provides a comparative off-target profile of the β-carboline

alkaloid Harmol and its structurally related analogs, including Harmine, Harmaline, and

Norharmane. The data presented here are compiled from various in vitro studies to facilitate a

direct comparison of their interactions with a range of kinases and other important drug targets.

Comparative Off-Target Activity
The following tables summarize the in vitro inhibitory activities of Harmol and its analogs

against key off-targets. The data is presented as IC50 (half-maximal inhibitory concentration) or

Ki (inhibitory constant) values, providing a quantitative measure of potency.

Table 1: Kinase Inhibition Profile of Harmol and Analogs

Compound DYRK1A (IC50, nM)

Harmol 120

Harmine 80

Harmaline 4,600

Norharmane >10,000
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Data sourced from a high-throughput screen of β-carboline analogs.[1]

Table 2: Monoamine Oxidase (MAO) Inhibition Profile of Harmol and Analogs

Compound MAO-A (IC50, nM) MAO-B (IC50, nM)

Harmol 680 >100,000

Harmine 5 >100,000

Harmaline 2.5–33 100,000

Norharmane 30 5,000

Data for Harmol, Harmine, and Norharmane are from a comparative study.[1] Data for

Harmaline is from various sources.[2]

Table 3: Receptor Binding Affinities of Harmaline

Target Ki (nM)

Serotonin 5-HT2A Receptor Low micromolar

Serotonin 5-HT2C Receptor Low micromolar

Imidazoline I2 Receptor 22

Norepinephrine Transporter (NET) 3,260

Benzodiazepine Receptor >10,000

Dopamine Transporter (DAT) >10,000

Serotonin Transporter (SERT) >10,000

Opioid Receptors (μ, δ, κ) >100,000

This table presents a selection of binding affinities for Harmaline at various receptors and

transporters.[2][3][4]

Key Signaling Pathways
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The off-target activities of Harmol and its analogs can modulate several important signaling

pathways. The following diagrams illustrate the canonical signaling pathways for two of the

most significant off-targets: Monoamine Oxidase A (MAO-A) and the Serotonin 2A Receptor.
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Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the off-target

profiles of small molecules like Harmol and its analogs.
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In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol describes a common method for measuring kinase activity and inhibition.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

Kinase of interest

Kinase-specific substrate

ATP

Test compound (e.g., Harmol analog)

ADP-Glo™ Kinase Assay Kit (Promega)

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

384-well white assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further

dilute the compounds in assay buffer to the desired final concentrations.

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 2.5

µL of a solution containing the kinase and its specific substrate in assay buffer. c. Initiate the

kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration

should be at or near the Km for the specific kinase. d. Incubate the plate at room

temperature for a predetermined time (e.g., 60 minutes).

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction

and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL
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of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent

signal. d. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: a. Subtract the background luminescence (no enzyme control) from all wells.

b. Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for

each compound concentration. c. Plot the percent inhibition against the logarithm of the

compound concentration and fit the data to a four-parameter logistic equation to determine

the IC50 value.

Radioligand Receptor Binding Assay (Competition
Assay)
This protocol outlines a filtration-based competition binding assay to determine the affinity (Ki)

of a test compound for a specific receptor.[5][6][7]

Objective: To determine the Ki of a test compound for a specific receptor.

Materials:

Cell membranes or tissue homogenates expressing the receptor of interest.[5]

Radioligand specific for the receptor.[5]

Test compound (e.g., Harmol analog).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

Wash buffer (ice-cold assay buffer).

96-well filter plates with glass fiber filters (e.g., GF/C).[5]

Vacuum filtration manifold.[5]

Scintillation cocktail.

Microplate scintillation counter.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.revvity.com/ask/radiometric-ligand-binding-assays
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Assay Setup: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-

well plate, add in the following order:

Assay buffer
Test compound at various concentrations (or buffer for total binding, and a saturating
concentration of a known unlabeled ligand for non-specific binding).
A fixed concentration of the radioligand (typically at or below its Kd value).
The membrane preparation.

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for

a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well

through the filter plate using a vacuum manifold.[5] b. Wash the filters multiple times with ice-

cold wash buffer to remove unbound radioligand.[5]

Detection: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Count the

radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis: a. Determine the specific binding by subtracting the non-specific binding from

the total binding. b. Plot the percentage of specific binding against the logarithm of the test

compound concentration. c. Fit the data to a one-site competition model to determine the

IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described experimental

protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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